Tricolorin A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tricolorin A is a natural product found in Ipomoea violacea and Ipomoea tricolor with data available.

科学的研究の応用

Herbicidal Applications

1. Natural Herbicide

Tricolorin A has been extensively studied for its herbicidal properties. Research indicates that it acts as both a pre- and post-emergence plant growth inhibitor. Its effectiveness is characterized by:

- Broad-Spectrum Activity : this compound inhibits the germination of various weed species, including both monocotyledonous (e.g., Lolium multiflorum, Triticum vulgare) and dicotyledonous plants (e.g., Physalis ixocarpa, Trifolium alexandrinum). Notably, it exhibits stronger inhibition on dicotyledonous seeds .

- Post-Emergence Inhibition : At a concentration of 60 µM, this compound significantly reduces the biomass of treated plants by up to 62% for certain species after 18 days. This reduction in biomass is comparable to that achieved with paraquat, a widely used herbicide .

- Mechanism of Action : The herbicidal effect is believed to be linked to the inhibition of seed respiration, which is critical for germination and early growth stages. This suggests that this compound may target metabolic processes essential for plant development .

Physiological Effects

2. Impact on Smooth Muscle Contractility

This compound also demonstrates notable effects on smooth muscle tissues, particularly in the gastrointestinal tract and arterial systems:

- Calcium-Dependent Contractions : Studies show that this compound induces contractions in intestinal smooth muscle primarily through increased calcium permeability. This effect highlights its potential as a pharmacological agent in managing gastrointestinal motility disorders .

- Potential Therapeutic Uses : Given its ability to modulate muscle contractility, this compound may have applications in treating conditions related to smooth muscle dysfunction, although further research is necessary to clarify these therapeutic roles.

Data Summary

The following table summarizes key findings regarding the applications of this compound:

Case Studies

Several case studies illustrate the practical applications of this compound:

- Field Trials : In field trials, this compound was applied to various crops to assess its efficacy against common weeds. Results indicated substantial reductions in weed populations without harming crop yield, demonstrating its potential as an environmentally friendly alternative to synthetic herbicides.

- Physiological Studies : Research involving animal models showed that administration of this compound led to observable changes in gastrointestinal motility. These findings suggest that it may be beneficial in managing conditions like irritable bowel syndrome.

化学反応の分析

Interrupted Pummerer Reaction-Mediated Glycosylation

-

Mechanism : Sulfoxide activation generates electrophilic intermediates, enabling stereoselective glycosidic bond formation .

-

Efficiency : All four glycosidic bonds in this compound constructed with high α-selectivity.

-

Advantages : Avoids traditional protecting-group manipulations, streamlining synthesis .

Trichloroacetimidate Glycosylation

-

1997 Synthesis :

Macrolactonization Techniques

Challenges and Innovations

-

Steric Hindrance : Failed couplings between lactone disaccharide 32 and disaccharide 52 necessitated alternate tetrasaccharide assembly via trichloroacetimidate 58 .

-

One-Pot Efficiency : The 2020 method reduced activator usage by 50% compared to stepwise approaches .

-

Selectivity : IPRm glycosylation achieved α-configuration exclusively, critical for bioactivity .

This synthesis roadmap highlights advancements in glycosylation and macrolactonization, with IPRm emerging as a transformative method for complex glycoconjugate assembly. The data underscores the trade-offs between step count, yield, and synthetic elegance in this compound production.

特性

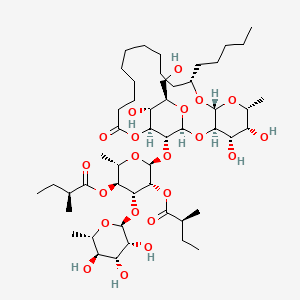

分子式 |

C50H86O21 |

|---|---|

分子量 |

1023.2 g/mol |

IUPAC名 |

[(2S,3S,4R,5R,6S)-2-methyl-5-[(2S)-2-methylbutanoyl]oxy-6-[[(1S,3R,4S,5R,6R,8R,10S,22S,23R,24R,26R)-4,5,23-trihydroxy-24-(hydroxymethyl)-6-methyl-20-oxo-10-pentyl-2,7,9,21,25-pentaoxatricyclo[20.3.1.03,8]hexacosan-26-yl]oxy]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (2S)-2-methylbutanoate |

InChI |

InChI=1S/C50H86O21/c1-9-12-18-21-30-22-19-16-14-13-15-17-20-23-32(52)66-40-35(55)31(24-51)65-50(69-41-37(57)34(54)28(7)62-48(41)64-30)43(40)71-49-44(68-46(60)26(5)11-3)42(39(29(8)63-49)67-45(59)25(4)10-2)70-47-38(58)36(56)33(53)27(6)61-47/h25-31,33-44,47-51,53-58H,9-24H2,1-8H3/t25-,26-,27-,28+,29-,30-,31+,33-,34-,35+,36+,37-,38+,39-,40-,41+,42+,43+,44+,47-,48-,49-,50-/m0/s1 |

InChIキー |

DWBKNMQALHFQLC-YSLUMIJWSA-N |

異性体SMILES |

CCCCC[C@H]1CCCCCCCCCC(=O)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O[C@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)C)OC(=O)[C@@H](C)CC)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)C)O)O)O)OC(=O)[C@@H](C)CC)O[C@@H]5[C@H]([C@H]([C@H](O[C@H]5O1)C)O)O)CO)O |

正規SMILES |

CCCCCC1CCCCCCCCCC(=O)OC2C(C(OC(C2OC3C(C(C(C(O3)C)OC(=O)C(C)CC)OC4C(C(C(C(O4)C)O)O)O)OC(=O)C(C)CC)OC5C(C(C(OC5O1)C)O)O)CO)O |

同義語 |

(11S)-hydroxyhexadecanoic acid 11-O-alpha-L-rhamnopyranosyl-(1-3)-O-alpha-L-(2-O-(2S-methylbutyryl)-4-O-(2S-methylbutyryl))rhamnopyranosyl-(1-2)-O-beta-D-glucopyranosyl-(1-2)-beta-D-fucopyranoside-(1,3''-lactone) tricolorin A |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。